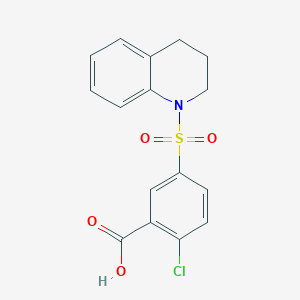

2-Chloro-5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid

Description

2-Chloro-5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid is a complex organic compound with significant potential in various scientific fields It is characterized by the presence of a chloro group, a tetrahydroquinoline moiety, and a sulfonyl group attached to a benzoic acid core

Properties

IUPAC Name |

2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4S/c17-14-8-7-12(10-13(14)16(19)20)23(21,22)18-9-3-5-11-4-1-2-6-15(11)18/h1-2,4,6-8,10H,3,5,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVOCPZNUNQWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Tetrahydroquinoline: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Sulfonylation: The tetrahydroquinoline is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

Chlorination: The resulting sulfonylated tetrahydroquinoline is chlorinated using a chlorinating agent like thionyl chloride.

Benzoic Acid Attachment: Finally, the chlorinated sulfonylated tetrahydroquinoline is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

2-Chloro-5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroquinoline moiety may interact with nucleic acids or enzymes, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-1-sulfonyl)benzoic acid: Similar structure but with an isoquinoline moiety.

2-Chloro-5-(quinoline-1-sulfonyl)benzoic acid: Lacks the tetrahydro component, leading to different reactivity and properties.

2-Chloro-5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenylacetic acid: Similar sulfonyl and tetrahydroquinoline groups but attached to a phenylacetic acid core.

Uniqueness: The unique combination of the chloro, sulfonyl, and tetrahydroquinoline groups in 2-Chloro-5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

2-Chloro-5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid (CAS No. 380431-72-1) is a compound of interest due to its potential biological activities, including anti-cancer properties and modulation of various biological pathways. This article reviews the existing literature on its biological activity, including data tables and case studies.

- Molecular Formula : C₁₆H₁₄ClNO₄S

- Molecular Weight : 351.80 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound is primarily noted for its potential anticancer effects and its interaction with cellular pathways.

1. Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. For instance, it has been shown to inhibit cell growth in various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

In a study focused on the MCF-7 breast cancer cell line, the compound exhibited significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its effects involves modulation of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP).

A study demonstrated that derivatives of benzoic acid could enhance the activity of these pathways in human foreskin fibroblasts, which may be relevant for aging and cancer treatment strategies .

Case Studies

Case Study 1: In Vitro Evaluation

In vitro studies conducted on human foreskin fibroblasts revealed that at concentrations of 1 and 10 µg/mL, the compound did not exhibit cytotoxicity while promoting proteasome and lysosome activities . This suggests its potential utility in enhancing cellular health without adverse effects.

Case Study 2: Comparative Analysis

Another study compared the activity of various benzoic acid derivatives, finding that compounds similar to this compound showed varying degrees of activation for cathepsins B and L—enzymes crucial for protein degradation . The results indicated that while some derivatives had potent interactions with these enzymes, further research is needed to fully understand the implications for therapeutic use.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 2-Chloro-5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid?

- Methodological Answer : A common approach involves sulfonylation of tetrahydroquinoline derivatives. For example, reacting 1,2,3,4-tetrahydroquinoline with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by coupling with 2-chloro-5-aminobenzoic acid. Alternatively, phthalic anhydride can be used to acylate tetrahydroquinoline under Friedel-Crafts conditions (AlCl₃ catalysis) to form benzoic acid derivatives, which are then sulfonylated . Reaction optimization may require controlled temperatures (e.g., 0–5°C for exothermic steps) and inert atmospheres to prevent side reactions .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., δ 1.92–3.25 ppm for tetrahydroquinoline protons; aromatic protons at δ 6.50–8.06 ppm) and high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) for purity assessment. Compare retention times against standards and quantify impurities using area normalization . Mass spectrometry (HRMS) can validate the molecular ion ([M+H]⁺ or [M–H]⁻) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the sulfonyl group or oxidation of the tetrahydroquinoline ring. Periodic NMR or TLC analysis (silica gel, ethyl acetate/hexane eluent) can monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, serum concentration). Design dose-response studies with standardized protocols (e.g., fixed incubation time, consistent solvent controls). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement. Cross-reference with structural analogs (e.g., julolidine derivatives) to identify pharmacophore requirements .

Q. What strategies optimize the sulfonation step to minimize byproducts?

- Methodological Answer : Employ slow addition of sulfonating agents (e.g., ClSO₃H) to control exothermic reactions. Use scavengers like NaHCO₃ to neutralize excess acid and stabilize intermediates. Monitor reaction progress via in situ IR (disappearance of NH peaks at ~3300 cm⁻¹) or HPLC-MS . For regioselectivity, introduce directing groups (e.g., electron-withdrawing chloro substituents) to favor sulfonation at the 5-position .

Q. How does the electronic environment of the tetrahydroquinoline ring influence the compound’s reactivity?

- Methodological Answer : Conduct DFT calculations to map electron density distribution. Compare with experimental

- Electron-rich systems (e.g., N-methyl tetrahydroquinoline) enhance sulfonyl group stability but may reduce electrophilic substitution rates.

- Electron-deficient systems (e.g., fluorinated analogs) increase acidity of the benzoic acid moiety (pKa ~2.5–3.0), affecting solubility and binding affinity .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

- Methodological Answer : Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases. Differential scanning calorimetry (DSC) can detect melting point variations (e.g., mp 201–203°C for the primary form vs. 190–195°C for a metastable polymorph). Solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) can isolate specific polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.